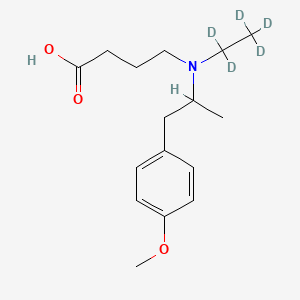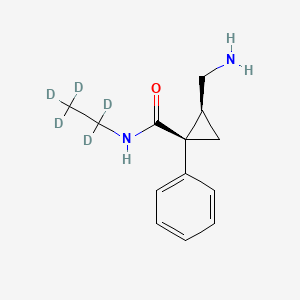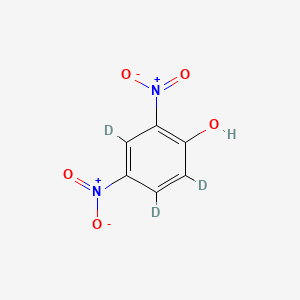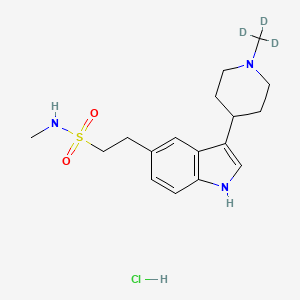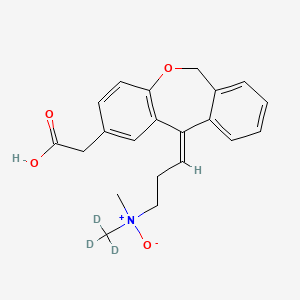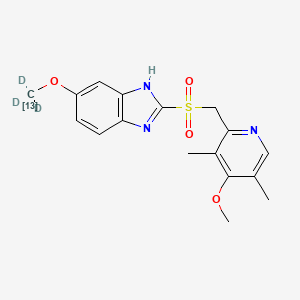
S-(+)-O-Desmethyl-Venlafaxine d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
S-(+)-O-Desmethyl-Venlafaxine d6 is a deuterated form of O-Desmethyl-Venlafaxine, which is an active metabolite of the antidepressant drug Venlafaxine. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to its distinct mass.
科学的研究の応用
S-(+)-O-Desmethyl-Venlafaxine d6 is widely used in scientific research, particularly in:
- Pharmacokinetic studies: To trace the metabolism and distribution of Venlafaxine in biological systems.
- Pharmacodynamic studies: To understand the interaction of Venlafaxine and its metabolites with biological targets.
- Drug development: As a reference standard in the development of new antidepressants.
- Analytical chemistry: In mass spectrometry to differentiate between deuterated and non-deuterated compounds.
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-O-Desmethyl-Venlafaxine d6 typically involves the deuteration of O-Desmethyl-Venlafaxine. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated methanol (CD3OD)
Temperature: Room temperature to slightly elevated temperatures
Pressure: Hydrogenation under deuterium gas at atmospheric pressure or slightly higher
Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
- Large-scale hydrogenation reactors
- Continuous flow systems to ensure consistent deuterium incorporation
- Purification steps such as crystallization or chromatography to isolate the deuterated product
化学反応の分析
Types of Reactions: S-(+)-O-Desmethyl-Venlafaxine d6 can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
- Reduction: Reduction reactions can convert it back to its parent compound, Venlafaxine.
- Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
- Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
- Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products:
- Oxidation: N-oxide derivatives
- Reduction: Venlafaxine
- Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
- O-Desmethyl-Venlafaxine: The non-deuterated form of the compound.
- Venlafaxine: The parent compound from which O-Desmethyl-Venlafaxine is derived.
- Desvenlafaxine: Another active metabolite of Venlafaxine.
Uniqueness: S-(+)-O-Desmethyl-Venlafaxine d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracing in pharmacokinetic studies. This deuterated form also helps in reducing metabolic degradation, leading to more accurate and reliable data in scientific research.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(+)-O-Desmethyl-Venlafaxine d6 involves the reduction of Venlafaxine d6 to form the desired compound.", "Starting Materials": [ "Venlafaxine d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Venlafaxine d6 is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "Hydrochloric acid is added dropwise to the reaction mixture to adjust the pH to around 2.", "The mixture is then heated under reflux for several hours.", "The reaction mixture is cooled and the pH is adjusted to around 10 using sodium hydroxide.", "The mixture is extracted with water and the aqueous layer is acidified with hydrochloric acid.", "The resulting solid is filtered and washed with water to obtain S-(+)-O-Desmethyl-Venlafaxine d6 as a white crystalline solid." ] } | |
CAS番号 |
1062609-99-7 |
分子式 |
C16H19D6NO2 |
分子量 |
269.37 |
純度 |
0.95 |
関連するCAS |
142761-12-4 (unlabelled) |
タグ |
Venlafaxine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


